![molecular formula C16H11ClN2O4S B10979351 5-[(4-chlorobenzyl)oxy]-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide](/img/structure/B10979351.png)
5-[(4-chlorobenzyl)oxy]-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-chlorobenzyl)oxy]-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide: is a fascinating compound with a complex structure. Its systematic name is quite a mouthful, so let’s break it down:
Chemical Formula: CHClNOS
CAS Number: 612804-55-4
Molecular Weight: 540.061 g/mol
This compound belongs to the thiazolidinone family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazolidinones exhibit diverse biological activities and have been studied extensively in medicinal chemistry .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea or substituted thioamides. The specific conditions and reagents used may vary, but the overall process leads to the formation of the target compound.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the functional groups, affecting its properties.
Substitution: Substitution reactions may occur at different positions on the aromatic rings.
- Thionyl chloride (SOCl2) : Used for chlorination reactions.
- Hydrogenation catalysts (e.g., Pd/C) : Employed for reduction.
- Base (e.g., NaOH) : Required for thiazole ring formation.
Major Products:: The major products depend on the specific reaction conditions and the substituents present. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
Chemistry::
- Building Blocks : Researchers use this compound as a building block for designing novel molecules due to its unique structure.
- Catalysis : It may serve as a ligand in catalytic reactions.
- Antifungal and Antibacterial Activities : Similar thiazoles have demonstrated antimicrobial properties .
- Drug Discovery : Scientists explore its potential as a lead compound for drug development.
- Agrochemicals : Thiazolidinones find applications in crop protection.
- Materials Science : They contribute to the development of functional materials.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related thiazolidinones, this compound stands out due to its chlorobenzyl ether moiety. Similar compounds include:
- (5E)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid
- Others with varying substitutions on the thiazolidinone ring.
Properties
Molecular Formula |
C16H11ClN2O4S |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-4-oxo-N-(1,3-thiazol-2-yl)pyran-2-carboxamide |
InChI |
InChI=1S/C16H11ClN2O4S/c17-11-3-1-10(2-4-11)8-22-14-9-23-13(7-12(14)20)15(21)19-16-18-5-6-24-16/h1-7,9H,8H2,(H,18,19,21) |
InChI Key |
CPYKTDWSMYKSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)NC3=NC=CS3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


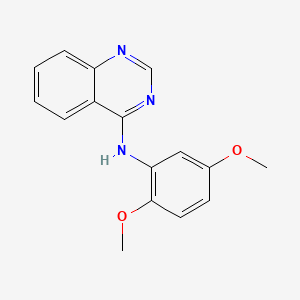
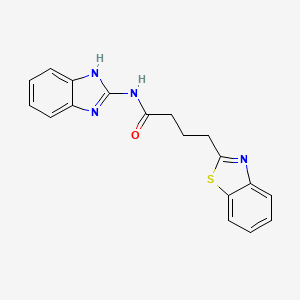
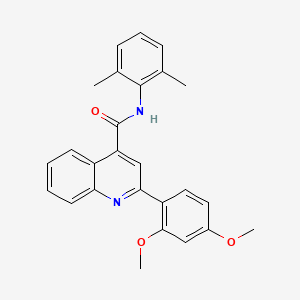

![2-(3-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B10979310.png)
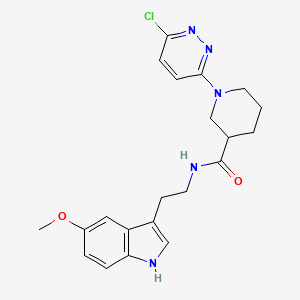
![N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B10979312.png)

![2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B10979320.png)
![N-(3-{[2-(2-methylpropyl)-1H-benzimidazol-6-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide](/img/structure/B10979327.png)
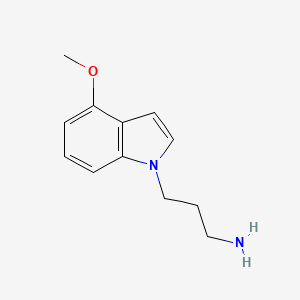
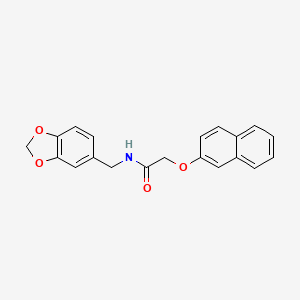
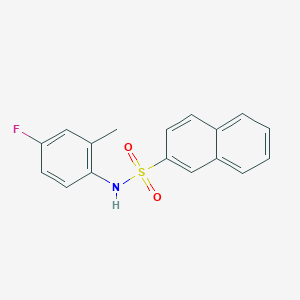
![5-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10979347.png)
